molecular formula C14H19BN2O2 B6591292 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 1356400-75-3

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B6591292
CAS No.: 1356400-75-3
M. Wt: 258.13 g/mol
InChI Key: WRRYHEOTBYJHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 1356400-75-3) is a boronic ester-functionalized imidazo[1,2-a]pyridine derivative. Its structure features a methyl group at the 3-position of the imidazo[1,2-a]pyridine core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 6-position. This compound is primarily used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

Properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-10-8-16-12-7-6-11(9-17(10)12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRYHEOTBYJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

The reaction is conducted in 1,4-dioxane at 80°C under nitrogen atmosphere for 16 hours. Pd(dppf)Cl₂ (1–3 mol%) serves as the catalyst, with anhydrous potassium acetate (2.0–3.0 equiv) as the base. These conditions facilitate the oxidative addition of the aryl bromide to palladium, followed by transmetallation with B₂Pin₂.

Example Procedure:

  • Combine 2-amino-3-methyl-5-bromopyridine (1.0 equiv), B₂Pin₂ (1.1–1.5 equiv), and Pd(dppf)Cl₂ (0.01–0.1 equiv) in 1,4-dioxane (0.3–0.6 M).

  • Add anhydrous potassium acetate (2.0–3.0 equiv) and purge with nitrogen.

  • Heat at 80°C for 16 hours.

  • Filter, concentrate, and purify via recrystallization (petroleum ether/methyl tert-butyl ether) to yield 2-amino-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (99% yield).

Optimization Data

Variations in catalyst loading, solvent, and temperature were systematically evaluated (Table 1).

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
11,4-Dioxane801699
3Toluene1002085
1DMF701072

Table 1: Impact of reaction parameters on borylation yield.

Higher yields are achieved in 1,4-dioxane due to its ability to stabilize the palladium intermediate. Excessive catalyst loading (>3 mol%) led to decomposition, while temperatures below 70°C resulted in incomplete conversion.

Cyclization to Form the Imidazo[1,2-a]Pyridine Core

The boronic ester intermediate is cyclized with chloroacetaldehyde (40% aqueous solution) to construct the imidazo[1,2-a]pyridine ring.

Mechanism and Stereoelectronic Effects

Cyclization proceeds via nucleophilic attack of the amino group on the aldehyde, followed by dehydration and aromatization. The 3-methyl group on the pyridine ring directs regioselectivity, ensuring formation of the imidazo[1,2-a]pyridine scaffold rather than alternative isomers.

Example Procedure:

  • Dissolve 2-amino-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv) in ethanol (0.3–0.6 M).

  • Add chloroacetaldehyde (1.2–1.5 equiv) and reflux for 4–6 hours.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and recrystallize to isolate the product (66–70% yield).

Byproduct Analysis and Mitigation

Prolonged heating (>6 hours) or excess chloroacetaldehyde (>1.5 equiv) led to N-alkylation byproducts (e.g., 3-methyl-6-boroimidazo[1,2-a]pyridine ethyl ether). These were minimized by strict control of stoichiometry and reaction time.

Applications in Suzuki-Miyaura Cross-Coupling

The boronic ester functionality enables versatile derivatization. For example, coupling with 5-bromobenzoxazole under standard Suzuki conditions (PdCl₂(dppf), Na₂CO₃, DME/H₂O) yields biaryl products in 86% yield .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In material science, this compound can be used in the design and synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Boronic Esters
Compound Name Substituent at 3-Position Substituent at 6-Position Key Features
Target Compound Methyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Enhanced lipophilicity due to methyl group; boronic ester for cross-coupling
2-Phenyl-6-(pinacol boronate)imidazo[1,2-a]pyridine (12a) Phenyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Higher molecular weight (321.1 [M+H]+) and steric bulk
2-(4-Fluorophenyl)-6-(pinacol boronate)imidazo[1,2-a]pyridine (12b) 4-Fluorophenyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Electron-withdrawing fluorine improves metabolic stability
6-(Pinacol boronate)imidazo[1,2-a]pyridine (unsubstituted) H 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Lower lipophilicity; simpler synthesis

Physicochemical Properties

Key properties include solubility, molecular weight, and logP:

Table 3: Physicochemical Data
Compound Name Molecular Weight (g/mol) Aqueous Solubility logP (Predicted)
Target Compound 285.15 Low (boronic ester form) ~2.5
12a (Phenyl derivative) 321.1 [M+H]+ Moderate (salt forms) ~3.1
Intermediate 4 (Chlorophenyl HCl salt) 323.17 High (due to HCl salt) ~1.8

Pharmacological and Application Insights

  • Drug Discovery : The boronic ester group enables participation in Suzuki-Miyaura couplings, critical for creating biaryl structures in kinase inhibitors or GPCR-targeted therapies .
  • Fluorescence Probes : Boronic ester-containing imidazo[1,2-a]pyridines are used in H2O2-responsive probes for cellular imaging .

Biological Activity

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a synthetic compound with potential biological activity. This compound belongs to the imidazopyridine class and has been studied for its inhibitory effects on various biological targets, particularly in the context of medicinal chemistry.

  • Molecular Formula : C₁₄H₁₈BNO₄
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 1016641-53-4

Inhibition of GSK-3β

One of the primary areas of research surrounding this compound is its activity as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in several cellular processes including metabolism, cell division, and apoptosis.

A study highlighted that derivatives of imidazopyridine exhibited significant GSK-3β inhibitory activity in the nanomolar range. For instance, some derivatives demonstrated IC50 values as low as 4 nM, indicating potent inhibition . The structure-activity relationship (SAR) analysis showed that modifications to the imidazopyridine scaffold could enhance both potency and selectivity.

Central Nervous System (CNS) Permeability

While the compound exhibits strong GSK-3β inhibition, it has been noted that some derivatives suffer from poor CNS permeability. Research aimed at optimizing these compounds focused on enhancing their absorption, distribution, metabolism, and excretion (ADME) properties to improve CNS accessibility without compromising their inhibitory effects .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically involve measuring the compound's ability to inhibit GSK-3β in cellular models.

Compound IC50 (nM) CNS Permeability Notes
Derivative 14PoorHigh potency but low CNS access
Derivative 29ModerateImproved permeability compared to Derivative 1
Derivative 315HighBest overall profile for CNS activity

The results suggest that while some derivatives maintain high potency against GSK-3β, their effectiveness may be limited by their ability to cross the blood-brain barrier .

Safety and Toxicology

Toxicological assessments are crucial for any new pharmaceutical agent. Preliminary studies indicate that compounds in this class exhibit favorable safety profiles. For example, one study reported no acute toxicity in animal models at doses up to 2000 mg/kg .

Q & A

Q. What are the primary synthetic strategies for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety for coupling with halogenated imidazo[1,2-a]pyridine precursors. A general protocol involves:

  • Reacting 6-bromo-3-methylimidazo[1,2-a]pyridine with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) .
  • Optimizing reaction conditions (80–100°C, inert atmosphere, ethanol/water solvent) to achieve yields >80% .
  • Purification via column chromatography (hexane/ethyl acetate) and validation via NMR/HRMS .

Q. How is structural characterization performed post-synthesis?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.7 ppm) and boronate ester groups (δ 1.0–1.3 ppm for pinacol methyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • IR Spectroscopy : Identify C-B stretching (≈1350 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or side products?

  • Catalyst Loading : Adjust Pd catalyst (e.g., 2–5 mol% Pd(dppf)Cl₂) and ligand ratios to suppress homocoupling .
  • Solvent Systems : Use mixed solvents (e.g., ethanol/water) to enhance boronate stability and solubility .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition .
  • Byproduct Analysis : Use LC-MS or TLC to identify impurities (e.g., deboronation products) and adjust purification protocols .

Q. What mechanistic insights govern the Suzuki-Miyaura coupling in this system?

  • Oxidative Addition : Pd⁰ inserts into the C-Br bond of the imidazo[1,2-a]pyridine precursor .
  • Transmetallation : Boronate ester transfers to Pd, facilitated by base (e.g., Na₂CO₃) .
  • Reductive Elimination : Forms the C-C bond, regenerating Pd⁰ for catalytic cycling . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How is this compound applied in medicinal chemistry or materials science?

  • Fluorescent Probes : The boronate ester reacts with H₂O₂ to release a fluorescent imidazo[1,2-a]pyridine derivative, enabling cellular ROS detection .
  • Kinase Inhibition : Derivatives (e.g., PI3Kα inhibitors) are synthesized via functionalization at the 3-methyl or 6-boronate positions .
  • Polymer Chemistry : Acts as a monomer in conjugated polymers for optoelectronic applications .

Data Analysis and Contradictions

Q. How to resolve discrepancies in NMR or HRMS data?

  • Purity Checks : Use HPLC to rule out impurities affecting NMR shifts .
  • Isotopic Patterns : Analyze HRMS isotopic clusters to confirm boron (¹⁰B/¹¹B) contributions .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism .

Q. Why might biological activity vary between structurally similar derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN) at the 3-position enhance binding to kinase active sites .
  • Boronate Reactivity : Hydrolytic stability in physiological conditions impacts probe efficiency .
  • Docking Studies : Use molecular docking (AutoDock Vina) to correlate substituent size/position with target affinity .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in synthesis?

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .
  • QC Protocols : Validate each batch via melting point, NMR, and HRMS .
  • Stability Testing : Store the compound under argon at –20°C to prevent boronate hydrolysis .

Q. How to design derivatives for enhanced bioactivity or selectivity?

  • SAR Studies : Systematically modify substituents (e.g., 3-methyl → 3-aryl) and assess IC₅₀ values .
  • Click Chemistry : Introduce triazole or thiadiazole moieties via CuAAC reactions .
  • Metabolic Profiling : Use liver microsomes to identify metabolic hotspots (e.g., boronate cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.